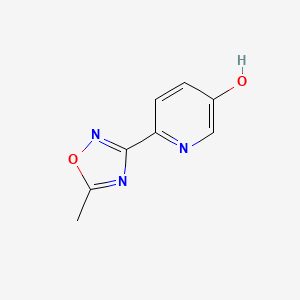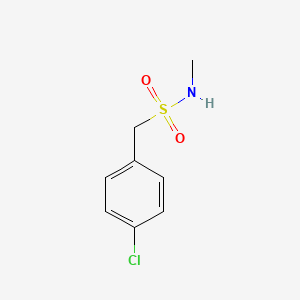
1-(4-chlorophenyl)-N-methylmethanesulfonamide
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-methylmethanesulfonamide, also known as Cl-IB-MECA, is a potent and selective agonist of the adenosine A3 receptor. The adenosine A3 receptor is a G protein-coupled receptor that is widely distributed in various tissues and organs, including the brain, heart, lungs, liver, and immune system. Cl-IB-MECA has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders.
Mécanisme D'action
The adenosine A3 receptor is a G protein-coupled receptor that is activated by adenosine and other agonists, such as 1-(4-chlorophenyl)-N-methylmethanesulfonamide. Activation of the adenosine A3 receptor leads to the activation of various signaling pathways, including the cAMP-PKA pathway, the MAPK pathway, and the PI3K-Akt pathway. These pathways regulate various cellular processes, such as cell proliferation, apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-N-methylmethanesulfonamide has been shown to have various biochemical and physiological effects, depending on the tissue or organ being studied. In cancer, 1-(4-chlorophenyl)-N-methylmethanesulfonamide has been shown to induce apoptosis and inhibit angiogenesis by downregulating various signaling pathways, such as the Wnt/β-catenin pathway and the VEGF pathway. In inflammation, 1-(4-chlorophenyl)-N-methylmethanesulfonamide has been shown to reduce inflammation and oxidative stress by modulating the immune response and inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disorders, 1-(4-chlorophenyl)-N-methylmethanesulfonamide has been shown to protect against neuronal damage and improve cognitive function by activating the adenosine A3 receptor and regulating various signaling pathways, such as the PI3K-Akt pathway and the CREB pathway.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorophenyl)-N-methylmethanesulfonamide has several advantages for lab experiments, such as its high potency and selectivity for the adenosine A3 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, 1-(4-chlorophenyl)-N-methylmethanesulfonamide also has some limitations, such as its instability in aqueous solutions and its potential off-target effects on other adenosine receptors.
Orientations Futures
There are several future directions for the study of 1-(4-chlorophenyl)-N-methylmethanesulfonamide, such as:
1. Development of more stable and potent analogs of 1-(4-chlorophenyl)-N-methylmethanesulfonamide for therapeutic applications.
2. Investigation of the role of 1-(4-chlorophenyl)-N-methylmethanesulfonamide in other diseases, such as cardiovascular diseases and metabolic disorders.
3. Elucidation of the molecular mechanisms underlying the effects of 1-(4-chlorophenyl)-N-methylmethanesulfonamide on various signaling pathways.
4. Development of novel drug delivery systems for 1-(4-chlorophenyl)-N-methylmethanesulfonamide to improve its bioavailability and efficacy.
5. Investigation of the potential synergy of 1-(4-chlorophenyl)-N-methylmethanesulfonamide with other drugs or therapies in various diseases.
Conclusion
1-(4-chlorophenyl)-N-methylmethanesulfonamide is a potent and selective agonist of the adenosine A3 receptor that has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders. 1-(4-chlorophenyl)-N-methylmethanesulfonamide has several advantages for lab experiments, such as its high potency and selectivity for the adenosine A3 receptor, but also has some limitations, such as its instability in aqueous solutions. Further research is needed to fully elucidate the molecular mechanisms underlying the effects of 1-(4-chlorophenyl)-N-methylmethanesulfonamide and to develop more stable and potent analogs for therapeutic applications.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-N-methylmethanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders. In cancer, 1-(4-chlorophenyl)-N-methylmethanesulfonamide has been shown to inhibit tumor growth and metastasis by inducing apoptosis and inhibiting angiogenesis. In inflammation, 1-(4-chlorophenyl)-N-methylmethanesulfonamide has been shown to reduce inflammation and oxidative stress by modulating the immune response. In neurodegenerative disorders, 1-(4-chlorophenyl)-N-methylmethanesulfonamide has been shown to protect against neuronal damage and improve cognitive function by activating the adenosine A3 receptor.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-10-13(11,12)6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYACBWYLBGTPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-methylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



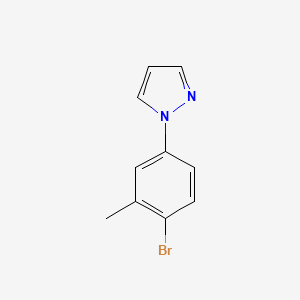

![Benzo[d]thiazole-2,4-diol](/img/structure/B3289522.png)
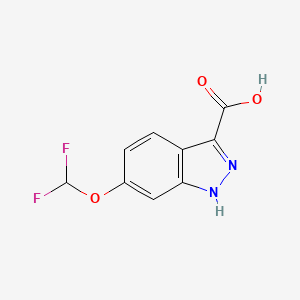
![2-(4-chlorophenyl)-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine](/img/structure/B3289531.png)

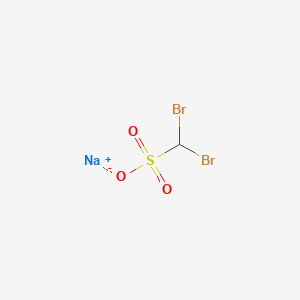
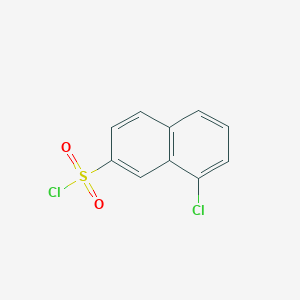
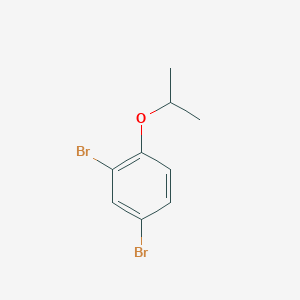

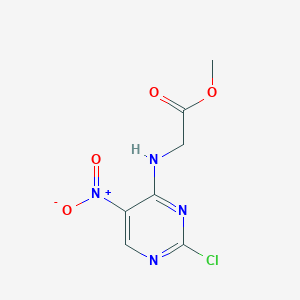
![Ethyl 4-methyl-2-[(2-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B3289588.png)
